
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide
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Overview
Description
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide is a complex organic compound with the molecular formula C18H14N2O This compound is characterized by the presence of an amino group, a formyl group, and a benzamide moiety attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 6-formylnaphthalene-1-amine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Amidation and Acylation
The core benzamide scaffold is typically synthesized via:
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Direct amidation of carboxylic acids with amines under coupling agents (e.g., borate esters, Rh catalysis) .
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Nucleophilic substitution between acyl chlorides and amines, as seen in the preparation of N-arylbenzamides .
For 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide, the formyl group on the naphthalene ring likely originates from acetate-protected aldehyde precursors , which are hydrolyzed post-synthesis (e.g., 1-formylnaphthalen-2-yl acetate) .
Functional Group Transformations
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Aldehyde reactivity : The formyl group participates in condensation reactions (e.g., with cyanoacetates or amines to form imines or heterocycles) .
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Amino group reactivity : The 3-amino substituent enables Schiff base formation or cyclocondensation with ketones/aldehydes .
Condensation to Heterocycles
Compound 3b (N-(2-formyl-3-methylphenyl)benzamide) undergoes cyclization with ethyl cyanoacetate to form pyridone derivatives . Similarly, 6-formylnaphthalene derivatives react with dicyanovinyl groups to yield pyrazolo[1,5-a]pyrimidines .
Catalytic and Kinetic Insights
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Rhodium catalysis facilitates ortho-C–H amidation of benzaldehydes, achieving moderate yields (44–78%) .
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Borate esters promote direct amide formation without racemization, critical for chiral benzamides .
Spectroscopic Characterization
Key 1H NMR signals for related compounds:
HRMS data for N-(5-aminopyrazolo[1,5-a]pyrimidin-2-yl)benzamide derivatives confirm molecular ions (e.g., m/z 379.4 [M+H]+) .
Stability and Handling Considerations
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C18H14N2O2
- Molecular Weight : 290.32 g/mol
- CAS Number : 143718-45-0
The compound features a naphthalene moiety with an amino group and a formyl substituent, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide. For instance, analogs have shown significant growth inhibition against various cancer cell lines, including:
Compound | Cell Line | Percent Growth Inhibition (%) |
---|---|---|
6h | SNB-19 | 86.61 |
6h | OVCAR-8 | 85.26 |
6h | NCI-H40 | 75.99 |
These findings suggest that modifications to the naphthalene structure can enhance anticancer efficacy, potentially leading to new therapeutic agents for resistant cancer types .
Analgesic Properties
Similar compounds have been documented for their analgesic effects, providing pain relief comparable to traditional analgesics like morphine but with reduced dependency issues. The analgesic activity is attributed to the compound's ability to interact with pain pathways in the body, making it a candidate for further development in pain management therapies .
Enzyme Inhibition
Research has indicated that derivatives of benzamide compounds can act as inhibitors for various enzymes, including:
- Alpha-glucosidase : Important for managing Type 2 diabetes.
- Acetylcholinesterase : Relevant in Alzheimer's disease treatment.
The enzyme inhibition studies demonstrate the potential of these compounds in treating metabolic disorders and neurodegenerative diseases .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor in synthesizing functional materials, such as:
- Polymers : Incorporating the compound into polymer matrices can enhance thermal stability and mechanical properties.
- Dyes and Pigments : The naphthalene structure provides vibrant color properties, making it suitable for dye applications.
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer potential of various benzamide derivatives, compounds similar to this compound were synthesized and screened against multiple cancer cell lines. The study reported that certain modifications led to enhanced potency, indicating that structural optimization is crucial for developing effective anticancer agents .
Case Study 2: Analgesic Activity
A patent describes a series of naphthamide derivatives exhibiting analgesic properties superior to those of conventional opioids while minimizing addiction risks. These findings underscore the importance of exploring naphthalene-based compounds for new pain management therapies .
Mechanism of Action
The mechanism of action of 3-Amino-N-(6-formylnaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: Known for its role as a poly ADP ribose polymerase (PARP) inhibitor.
N-(6-Formylnaphthalen-1-yl)benzamide: Shares structural similarities but lacks the amino group.
Uniqueness
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide is unique due to the presence of both an amino group and a formyl group attached to a naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis .
Biological Activity
3-Amino-N-(6-formylnaphthalen-1-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, focusing on its cytotoxic effects and other pharmacological properties.
- Molecular Formula : C18H14N2O2
- Molar Mass : 290.32 g/mol
- Density : 1.341 g/cm³ (predicted)
- pKa : 13.22 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with amine and formyl groups. Various synthetic pathways can be explored to optimize yield and purity, including the use of catalytic methods or microwave-assisted synthesis.
Cytotoxicity
Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly in hepatocellular carcinoma (HepG2) cells.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 | Data not specified | Induction of apoptosis |
For instance, a study indicated that derivatives with similar structures exhibited significant cytotoxicity, suggesting that modifications in the naphthalene and benzamide moieties can enhance biological activity .
The mechanism by which this compound exerts its cytotoxic effects may involve:
- Induction of apoptosis through mitochondrial pathways.
- Cell cycle arrest at specific phases, leading to inhibited proliferation.
- Potential inhibition of tubulin polymerization, affecting cell structure and function .
Case Study 1: HepG2 Cell Line
In a focused study on HepG2 cells, compounds structurally related to this compound were evaluated for their antiproliferative effects. Results indicated a significant reduction in cell viability at lower concentrations, with induction of apoptosis confirmed through flow cytometry analysis .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the benzamide structure greatly influenced biological activity. Compounds with electron-withdrawing groups on the benzene ring showed enhanced inhibitory effects against various cancer cell lines, indicating that strategic substitutions could lead to more potent derivatives .
Properties
CAS No. |
143718-45-0 |
---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-amino-N-(6-formylnaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C18H14N2O2/c19-15-5-1-4-14(10-15)18(22)20-17-6-2-3-13-9-12(11-21)7-8-16(13)17/h1-11H,19H2,(H,20,22) |
InChI Key |
STTJWRGJFSARJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC3=C2C=CC(=C3)C=O |
Origin of Product |
United States |
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